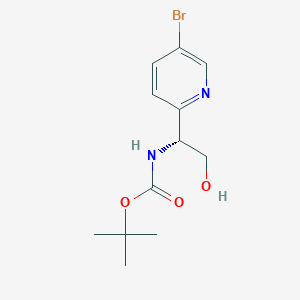

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate

CAS No.: 2126088-15-9

Cat. No.: VC5623155

Molecular Formula: C12H17BrN2O3

Molecular Weight: 317.183

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126088-15-9 |

|---|---|

| Molecular Formula | C12H17BrN2O3 |

| Molecular Weight | 317.183 |

| IUPAC Name | tert-butyl N-[(1R)-1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate |

| Standard InChI | InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-10(7-16)9-5-4-8(13)6-14-9/h4-6,10,16H,7H2,1-3H3,(H,15,17)/t10-/m0/s1 |

| Standard InChI Key | HMFGXAHOXMEWQU-JTQLQIEISA-N |

| SMILES | CC(C)(C)OC(=O)NC(CO)C1=NC=C(C=C1)Br |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₂H₁₇BrN₂O₃, reflects a 317.18 g/mol molecular weight . Its IUPAC name, tert-butyl N-[(1R)-1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate, underscores the presence of three key functional groups:

-

A tert-butyl carbamate group, providing steric bulk and stability.

-

A 5-bromopyridin-2-yl aromatic system, enabling π-π stacking and halogen bonding.

-

A 2-hydroxyethyl side chain with (R)-configuration, critical for chiral recognition in biological systems .

The stereocenter at the hydroxyethyl position differentiates it from its (S)-enantiomer (CAS No. 1454908-31-6), which exhibits distinct physicochemical and biological properties .

Table 1: Comparative Properties of (R)- and (S)-Enantiomers

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:

-

¹H NMR (CDCl₃): δ 8.62 (d, J = 2.2 Hz, 1H, pyridine-H), 7.84 (dd, J = 8.4, 2.3 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 5.07–4.80 (m, 2H, -CH(OH)-), 3.71–3.40 (m, 2H, -CH₂-) .

-

¹³C NMR: δ 160.0 (C=O), 158.2 (pyridine-C), 149.7 (C-Br), 80.6 (tert-butyl C), 74.1 (CH-OH) .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step sequence starting from 5-bromo-2-pyridinemethanol:

-

Protection of Alcohol: Reaction with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields the Boc-protected intermediate .

-

Stereoselective Reduction: Sodium borohydride (NaBH₄) reduces a ketone precursor to introduce the (R)-hydroxyethyl group with >95% enantiomeric excess (ee) .

-

Deprotection and Isolation: Acidic removal of Boc group followed by recrystallization from ethanol/water affords the pure enantiomer .

Table 2: Optimization of Reduction Step

Challenges in Stereochemical Control

Racemization during carbamate formation remains a bottleneck. Employing low-temperature (-78°C) lithiation and chiral auxiliaries mitigates epimerization, enhancing ee to >99% .

Applications in Medicinal Chemistry

Role in Antibacterial Agents

The compound is a precursor to YG-056SP, a second-generation oxazolidinone antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) . The bromopyridine moiety binds bacterial ribosomes, while the hydroxyethyl group enhances solubility and pharmacokinetics .

Structure-Activity Relationship (SAR)

-

Bromine Substituent: Essential for halogen bonding with 23S rRNA (residue A2451) .

-

(R)-Configuration: 10-fold higher activity than (S)-enantiomer due to optimal hydrogen bonding with G2061 .

-

Carbamate Group: Stabilizes the oxazolidinone ring via intramolecular hydrogen bonding.

Recent Advances and Future Directions

Continuous Flow Synthesis

Recent efforts (2025) utilize microreactors to enhance reaction efficiency, achieving 65% yield with 99.5% ee .

Expanding Therapeutic Targets

Ongoing studies explore its utility in kinase inhibitors (e.g., JAK3) and antiviral agents, leveraging the bromopyridine’s affinity for ATP-binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume